molecular formula C21H20N2O5S B258268 METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE

METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B258268
M. Wt: 412.5 g/mol
InChI Key: UMJKGPRBCBFCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a furoyl group, and a toluidinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the furoyl or toluidinocarbonyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, furoyl group, and toluidinocarbonyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 4-methyl-2-[(2-methylfuran-3-carbonyl)amino]-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O5S/c1-11-5-7-14(8-6-11)22-19(25)17-12(2)16(21(26)27-4)20(29-17)23-18(24)15-9-10-28-13(15)3/h5-10H,1-4H3,(H,22,25)(H,23,24)

InChI Key

UMJKGPRBCBFCCI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C

Origin of Product

United States

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